N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine
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Overview
Description
Preparation Methods
The synthesis of N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine typically involves the reaction of 4-methylbenzo[d]oxazol-2-amine with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological processes and pathways, particularly those involving oxazole derivatives.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core structure but differ in their substituents and specific biological activities. This compound is unique due to its specific tert-butyl and methyl substituents, which may confer distinct biological properties and applications.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-tert-butyl-4-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-8-6-5-7-9-10(8)13-11(15-9)14-12(2,3)4/h5-7H,1-4H3,(H,13,14) |
InChI Key |
KVUBUGDUOMSEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)NC(C)(C)C |
Origin of Product |
United States |
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